molecular formula C24H40N2O2 B12020162 N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide

N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide

Cat. No.: B12020162
M. Wt: 388.6 g/mol
InChI Key: NYGISPOKSBCRJA-NJNXFGOHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group attached to a hexadecanamide backbone through a methyleneamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide typically involves the reaction of 4-methoxybenzaldehyde with hexadecanamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the required purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide is unique due to its specific structural features, such as the presence of a long hexadecanamide chain and a methoxyphenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H40N2O2

Molecular Weight

388.6 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide

InChI

InChI=1S/C24H40N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24(27)26-25-21-22-17-19-23(28-2)20-18-22/h17-21H,3-16H2,1-2H3,(H,26,27)/b25-21+

InChI Key

NYGISPOKSBCRJA-NJNXFGOHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.